molecular formula C6H10N4O B6591771 2-Ethoxy-3-hydrazinylpyrazine CAS No. 1556003-32-7

2-Ethoxy-3-hydrazinylpyrazine

Cat. No.: B6591771
CAS No.: 1556003-32-7
M. Wt: 154.17 g/mol
InChI Key: GHJFSPLQZXGZKX-UHFFFAOYSA-N
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Description

2-Ethoxy-3-hydrazinylpyrazine is a heterocyclic compound with the molecular formula C6H10N4O. It is characterized by the presence of a pyrazine ring substituted with an ethoxy group at the second position and a hydrazinyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-hydrazinylpyrazine typically involves the reaction of 2-ethoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Ethoxypyrazine+Hydrazine HydrateThis compound\text{2-Ethoxypyrazine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Ethoxypyrazine+Hydrazine Hydrate→this compound

The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-hydrazinylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-3-hydrazinylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-hydrazinylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The ethoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-hydrazinylpyrazine
  • 2-Ethoxy-3-aminopyrazine
  • 2-Ethoxy-3-nitropyrazine

Uniqueness

2-Ethoxy-3-hydrazinylpyrazine is unique due to the presence of both ethoxy and hydrazinyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The ethoxy group enhances solubility, while the hydrazinyl group provides a site for covalent interactions with biological targets .

Properties

IUPAC Name

(3-ethoxypyrazin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-11-6-5(10-7)8-3-4-9-6/h3-4H,2,7H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJFSPLQZXGZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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